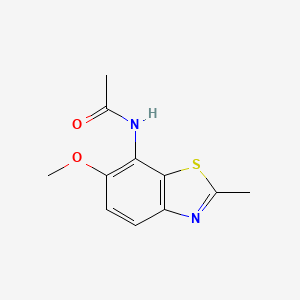

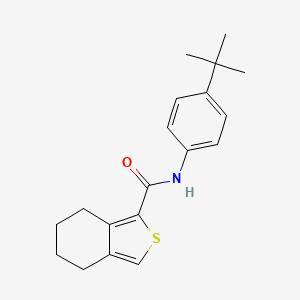

![molecular formula C23H20N4O2S B5548062 4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar triazole derivatives involves multi-step processes, starting from basic precursors to the final compound. For instance, the synthesis of a triazole derivative can begin with the cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions, followed by condensation with benzaldehyde to produce Schiff bases, including triazole compounds (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using various spectroscopic methods such as IR and NMR, which confirm the presence of specific functional groups and the overall molecular framework. These methods provide insights into the arrangement of atoms within the molecule and the molecular interactions that may influence its properties and reactivity (Singh & Kandel, 2013).

Chemical Reactions and Properties

Triazole derivatives exhibit a wide range of chemical reactions due to their versatile structure. They can undergo further functionalization through reactions with various reagents, leading to a diverse array of products with potential biological activities. For example, reactions with aromatic aldehydes can produce Schiff bases, which are a significant class of compounds within organic chemistry due to their potential applications (Singh & Kandel, 2013).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are crucial for determining their applicability in various fields. These properties are typically assessed through physical parameters and chromatographic methods, providing valuable information for the compound's formulation and application (Singh & Kandel, 2013).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interactions with other molecules, are essential for their potential use in chemical synthesis and drug development. Spectroscopic methods like IR and NMR play a vital role in elucidating these properties by providing detailed information on the compound's chemical environment and its interactions at the molecular level (Singh & Kandel, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- Researchers have synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities. Some derivatives showed good or moderate activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Anticancer Evaluation

- A study on the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed that some compounds exhibited anticancer activity against a panel of 60 cell lines derived from various cancer types. This research underscores the potential of 1,2,4-triazole derivatives in cancer therapy (Bekircan et al., 2008).

Antifungal and Antibacterial Evaluation

- The synthesis and biological evaluation of 3-[4H-(1,2,4)-Triazolyl]-2,6-diaryl-1,3,5-oxadiazine-4-thione showcased the antibacterial properties of newly synthesized compounds, contributing to the search for novel antimicrobial agents (Patel & Patel, 2009).

Additional Scientific Research Applications

- Studies on Schiff bases tethered 1,2,4-triazole and pyrazole rings examined their reactive properties, antioxidant, and α-glucosidase inhibitory activities, demonstrating the versatility of 1,2,4-triazole derivatives in various scientific applications (Pillai et al., 2019).

- New DNA Methylation Inhibitors research based on 1,2,4-Triazole Thioether Derivatives explored the anti-tumor activity and effect on the methylation level of tumor DNA, indicating the potential use of these compounds in cancer treatment and genetic studies (Hovsepyan et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

3-(phenoxymethyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c30-23-26-25-22(17-29-20-11-5-2-6-12-20)27(23)24-15-19-10-7-13-21(14-19)28-16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,26,30)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMMZDZZVPCGAE-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

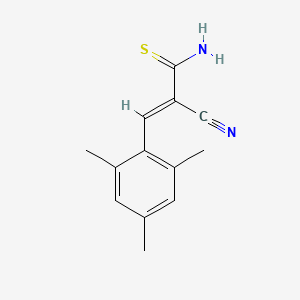

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

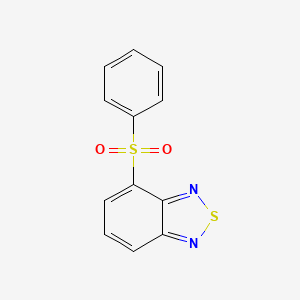

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

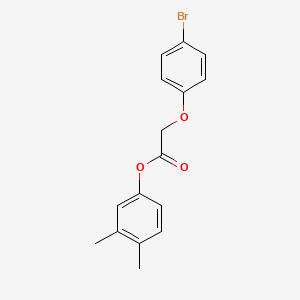

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)